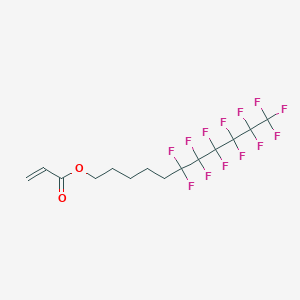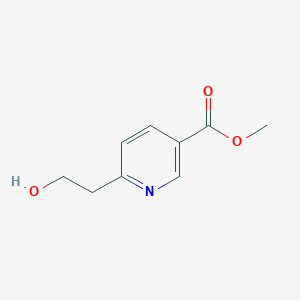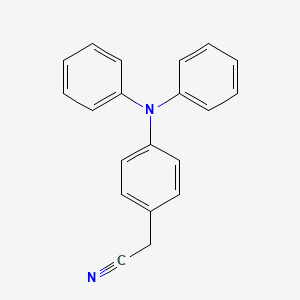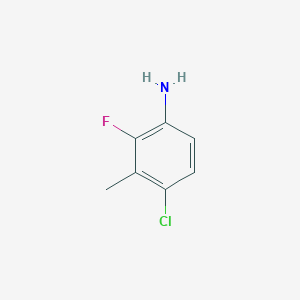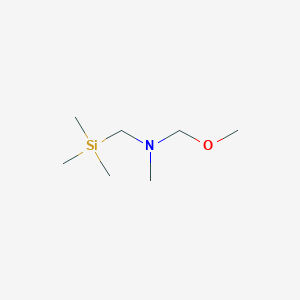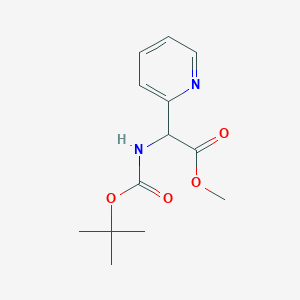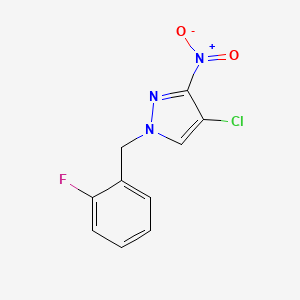![molecular formula C13H15F2N3 B3039292 N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine CAS No. 1006436-76-5](/img/structure/B3039292.png)
N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine
Descripción general
Descripción
N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine, also known as DFP-10917, is a small molecule drug that has shown great potential in the field of cancer research. It is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a key role in the epigenetic regulation of gene expression. Inhibition of LSD1 has been shown to have anti-tumor effects in a variety of cancer cell lines, making DFP-10917 an attractive candidate for further study.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine and its derivatives have been explored for their potential as corrosion inhibitors. Studies using density functional theory (DFT) indicate that compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine show significant efficiency in inhibiting corrosion, especially in acidic media. This application is critical in industrial contexts where metal corrosion can lead to significant material and financial losses (Wang et al., 2006).
Antimicrobial and Antifungal Activities
Some derivatives of this compound have demonstrated promising results in antimicrobial and antifungal applications. For instance, synthesized pyrazole derivatives have shown significant biological activity against breast cancer and microbes, indicating a pharmacophore site for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Biological and Therapeutic Applications
The compound and its derivatives have been studied for various biological and therapeutic applications. For example, Schiff bases derived from 1,3,4-thiadiazole compounds containing the pyrazole structure have been investigated for their antiproliferative and antimicrobial properties, showcasing the compound's potential in medicinal chemistry (Gür et al., 2020).
Synthesis and Characterization of Novel Compounds
Research has been conducted on synthesizing and characterizing novel compounds derived from this compound. These studies contribute to the understanding of the compound's structure and potential applications in various fields, including chemistry and pharmacology (Al-Smaisim, 2012).
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROCDMRJSGSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



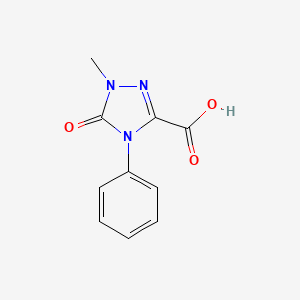
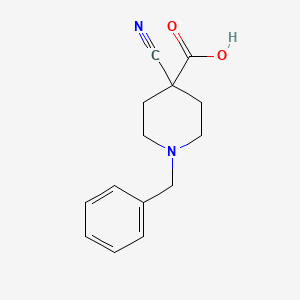
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine](/img/structure/B3039214.png)
![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039215.png)
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039216.png)
